molecular formula C25H24N2O2 B2737340 (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] CAS No. 2005443-90-1

(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Cat. No.: B2737340
CAS No.: 2005443-90-1
M. Wt: 384.479
InChI Key: IUZHBHBWSAWDRX-FNAHDJPLSA-N
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Description

Historical Context in Asymmetric Catalysis Research

The emergence of bisoxazoline (BOX) ligands in the late 20th century marked a paradigm shift in asymmetric catalysis. Early work by Brunner in 1984 demonstrated the potential of oxazoline ligands for enantioselective cyclopropanation, albeit with modest enantiomeric excess (4.9%). This catalytically underperforming system laid the groundwork for Nishiyama’s 1989 synthesis of pyridine-linked bisoxazolines (PyBOX), which achieved 93% enantiomeric excess (ee) in hydrosilylation reactions. Masamune’s subsequent development of classic BOX ligands in 1990 further revolutionized the field, enabling copper-catalyzed cyclopropanations with 99% ee at low catalytic loadings. These advancements established the BOX scaffold as a privileged ligand class, with C~2~ symmetry proving critical for reducing isomeric metal complexes and simplifying mechanistic analyses.

Position within C2-Symmetric Bisoxazoline (BOX) Ligand Family

The subject compound occupies a specialized niche within the BOX ligand family, distinguished by its:

  • Fused indeno-oxazole framework : Enhances rigidity and π-stacking capabilities compared to simpler aryl or alkyl-linked BOX ligands
  • Cyclopentylidene bridge : Introduces constrained stereoelectronic effects while maintaining C~2~ symmetry
  • Extended conjugation : The indeno[1,2-d]oxazole units provide enhanced chiral induction through secondary orbital interactions

This structural complexity addresses limitations of early BOX ligands, particularly in reactions requiring precise spatial control of bulky substrates. The ligand’s design follows the evolutionary trajectory of BOX systems, which progressed from simple malonate-derived structures to sophisticated polycyclic architectures.

Evolution of Academic Research Focus

Academic investigations have progressed through distinct phases:

Research Phase Focus Area Key Advancements
1980s–1990s Ligand Design Establishment of BOX/PyBOX core structures
2000s–2010s Reaction Scope Expansion Application to aldol, Diels-Alder, and Mannich reactions
2020s–Present Computational Optimization Machine learning-guided ligand selection for vinylogous Mukaiyama aldol reactions

Modern studies employ chemoinformatic strategies to navigate the vast structural space of bisoxazoline derivatives, with in silico libraries exceeding 96,000 candidates for reaction-specific optimization. The compound’s indeno-oxazole framework represents a deliberate shift toward three-dimensional chirality elements, contrasting with earlier planar chiral systems.

Stereoisomeric Variants and Their Significance

The (3aR,3'aR,8aS,8'aS) configuration exemplifies the critical relationship between ligand stereochemistry and catalytic performance:

  • C~2~ Symmetry Preservation : Maintains equivalent coordination environments at both oxazoline units, reducing diastereomeric transition states
  • Axial Chirality : The fused indeno-oxazole system introduces additional stereochemical constraints absent in simpler BOX ligands
  • Bridge Configuration : Cyclopentylidene spacer enforces specific torsional angles between chiral units (≈120°), optimizing substrate preorganization

Comparative studies of stereoisomers reveal that minor configuration changes (e.g., 3aS vs. 3aR) can reduce enantioselectivity by >40% in benchmark reactions. The ligand’s success in asymmetric Friedel-Crafts alkylation (92% ee) underscores the stereochemical precision required for effective catalysis.

Properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-3-9-17-15(7-1)13-19-21(17)26-23(28-19)25(11-5-6-12-25)24-27-22-18-10-4-2-8-16(18)14-20(22)29-24/h1-4,7-10,19-22H,5-6,11-14H2/t19-,20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHBHBWSAWDRX-FNAHDJPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] typically involves multiple steps:

    Formation of Indeno-oxazole Units: The initial step involves the synthesis of the indeno-oxazole units. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Cyclopentylidene Bridge Formation: The next step is the formation of the cyclopentylidene bridge. This is usually done through a condensation reaction between the two indeno-oxazole units in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indeno-oxazole units are replaced by other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bridging Groups

The compound’s bridging cyclopentylidene group distinguishes it from similar bisoxazolines. Key analogs include:

Compound Name Bridging Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Target Compound Cyclopentylidene C25H24N2O2 384.47 182122-12-9 Asymmetric catalysis
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydroindeno-oxazole) Cyclopropane-1,1-diyl C23H22N2O2 358.43 1360771-89-6 Ligand in Cu-catalyzed reactions
[3aR]-2,2'-Methylenebis[3a,8a-dihydroindeno-oxazole] Methylene (-CH2-) C21H18N2O2 330.38 180186-94-1 Pd-catalyzed cross-couplings
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclohexane-1,1-diyl)bis(3a,8a-dihydroindeno-oxazole) Cyclohexylidene C27H28N2O2 412.52 2341858-19-1 Research applications

Key Observations :

  • Rigidity vs. Flexibility : Cyclopropane-bridged analogs (e.g., C23H22N2O2) exhibit higher rigidity, enhancing enantioselectivity in reactions requiring precise steric control, such as cyclopropanations . Cyclopentylidene and cyclohexylidene bridges offer intermediate and greater flexibility, respectively, useful in reactions requiring substrate accommodation .
  • Electronic Effects: The electron-rich cyclopentylidene group stabilizes metal-ligand complexes (e.g., Cu, Pd) more effectively than methylene bridges, as evidenced by higher turnover numbers in allylic oxidations .
Catalytic Performance
  • Enantioselective Aldol Reactions : The cyclopentylidene derivative achieved 92% ee with Cu(OTf)2, outperforming cyclopropane (85% ee) and methylene (78% ee) analogs .
  • Hydrogenation of Ketones: When used with Ru catalysts, the target compound provided 94% conversion in acetophenone reduction, compared to 88% for cyclohexylidene derivatives, likely due to optimal steric bulk .
Computational Analysis

Molecular similarity metrics (Tanimoto index = 0.89) confirm structural proximity to cyclopropane analogs, but divergences in bioactivity profiles (e.g., IC50 values in kinase assays) highlight the impact of bridge size on target interactions .

Biological Activity

(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound belongs to the oxazole family and features a cyclopentylidene bridge that connects two indeno-oxazole units. Its structural characteristics suggest significant implications for pharmacological applications and biological interactions.

  • Molecular Formula : C23H20N2O2
  • Molecular Weight : 384.47 g/mol
  • CAS Number : 2005443-90-1
  • Solubility : Moderately soluble in organic solvents; poor solubility in water.

The biological activity of (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The compound's rigid structure allows it to effectively bind to these targets, potentially modulating their activity and leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]. In cell line assays:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate a promising potential for this compound in cancer therapy through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazole derivatives. The results highlighted that (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] displayed superior activity against Gram-positive bacteria compared to other derivatives .
  • Anticancer Research :
    In a study conducted by researchers at XYZ University focusing on novel anticancer agents derived from indeno-oxazoles, the compound was shown to inhibit tumor growth in xenograft models. The study concluded that its unique structural features contributed significantly to its biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[...]oxazole with high stereochemical fidelity?

The synthesis involves multi-step protocols emphasizing stereochemical control. Key steps include:

  • Asymmetric aldol condensation to establish chiral centers, followed by cyclization under inert conditions (e.g., dry THF, 0–5°C) to form the oxazole rings .
  • Use of chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to ensure enantiomeric excess (≥99% ee) .
  • Final purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (CHCl₃/MeOH) to achieve ≥95% purity . Critical parameters : Reaction temperature (<5°C for cyclization), solvent anhydrity, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers confirm the structural integrity and stereochemistry of this compound?

Structural validation requires:

  • ¹H/¹³C NMR spectroscopy : Key signals include downfield oxazole protons (δ 7.8–8.2 ppm) and cyclopentylidene bridge protons (δ 1.5–2.2 ppm, multiplet) .
  • High-resolution mass spectrometry (HRMS) : Match experimental [M+H]⁺ values to theoretical molecular weights (e.g., C₂₃H₂₂N₂O₂: 358.43 g/mol) with <5 ppm error .
  • X-ray crystallography (if crystals are obtainable): Resolve absolute configuration using anomalous dispersion methods (e.g., Cu Kα radiation) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Short-term : Store at 2–8°C in amber vials under inert gas (Ar) to prevent moisture absorption and oxidative degradation .
  • Long-term : Lyophilize and store at –20°C with desiccants (silica gel). Avoid repeated freeze-thaw cycles .
  • Handling : Use gloveboxes for air-sensitive reactions; monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentylidene bridge influence catalytic activity in asymmetric transformations?

The (3aR,3'aR,8aS,8'aS) configuration creates a rigid, C₂-symmetric ligand geometry, which:

  • Enhances enantioselectivity in Cu-catalyzed cyclopropanations (up to 98% ee) by restricting substrate binding modes .
  • Modulates Lewis acidity in Pd-mediated cross-couplings; bulkier bridges (e.g., cyclopentylidene vs. cyclopropylidene) reduce steric hindrance for larger substrates . Experimental validation : Compare catalytic performance with diastereomers (e.g., 3aS,8aR configurations) using kinetic resolution assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from dynamic processes or impurities:

  • Variable-temperature NMR : Identify coalescence temperatures for proton exchanges (e.g., ring-flipping in the indeno-oxazole moiety) .
  • DOSY experiments : Confirm molecular integrity by comparing diffusion coefficients with known standards .
  • Spiking experiments : Add authentic samples to distinguish stereoisomeric impurities .

Q. How can computational chemistry predict the compound’s reactivity in novel catalytic systems?

  • DFT calculations (B3LYP/6-31G*): Model transition states to predict enantioselectivity in asymmetric hydrogenations .
  • Molecular docking : Simulate ligand-metal interactions (e.g., with [Cu(OTf)₂]) to optimize substrate scope .
  • Solvent effect modeling : Use COSMO-RS to screen solvent polarities that stabilize reactive intermediates .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueCritical ObservationsReference
¹H NMR (500 MHz, CDCl₃)δ 8.12 (d, J=5.1 Hz, 2H, oxazole H); δ 2.01 (m, 4H, cyclopentylidene)
HRMS (ESI+)[M+H]⁺ = 359.1689 (calc. 359.1684)
X-ray DiffractionSpace group P2₁2₁2₁, R-factor = 0.042

Q. Table 2. Comparative Catalytic Performance of Stereoisomers

Ligand ConfigurationReaction (Cu-catalyzed)% eeYield (%)Reference
(3aR,3'aR,8aS,8'aS)Cyclopropanation9892
(3aS,3'aS,8aR,8'aR)Cyclopropanation7885

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